2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes a pyridine ring, a benzodioxole ring, and various functional groups such as bromine, cyano, methoxymethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyridine and benzodioxole intermediates. The key steps include:
Formation of the Pyridine Intermediate: This involves the bromination, cyanation, and methoxymethylation of a pyridine derivative.
Formation of the Benzodioxole Intermediate: This involves the nitration of a benzodioxole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups such as nitro or cyano groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield amines or other reduced derivatives.
Scientific Research Applications
2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and benzodioxole derivatives with various functional groups. Examples include:
- 2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-(3-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE .
- 2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-(4-DIMETHYLAMINOBENZYLIDENE)]ACETOHYDRAZIDE .
Uniqueness
The uniqueness of 2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups and its potential biological activities. The presence of both the pyridine and benzodioxole rings, along with the bromine, cyano, methoxymethyl, and nitro groups, gives it unique chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O7/c1-10-18(20)13(7-29-2)12(5-21)19(23-10)30-8-17(26)24-22-6-11-3-15-16(32-9-31-15)4-14(11)25(27)28/h3-4,6H,7-9H2,1-2H3,(H,24,26)/b22-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEWFSDGAYZFAI-GEVRCRHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)OCC(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N)COC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)OCC(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N)COC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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